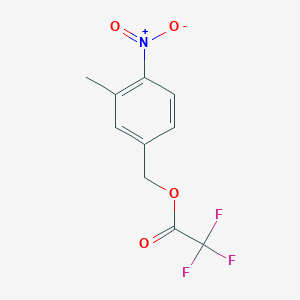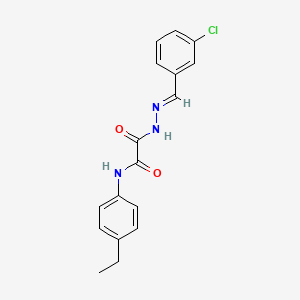
3-Methyl-4-nitrobenzyl trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-nitrobenzyl trifluoroacetate is an organic compound with the molecular formula C10H8F3NO4. It is a trifluoroacetate ester derivative of 3-methyl-4-nitrobenzyl alcohol. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitrobenzyl trifluoroacetate typically involves the esterification of 3-methyl-4-nitrobenzyl alcohol with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-nitrobenzyl trifluoroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoroacetate group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like sodium hydride or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: 3-Methyl-4-aminobenzyl trifluoroacetate.
Oxidation: 3-Carboxy-4-nitrobenzyl trifluoroacetate.
Aplicaciones Científicas De Investigación
3-Methyl-4-nitrobenzyl trifluoroacetate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis, particularly in the preparation of trifluoroacetylated compounds.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-nitrobenzyl trifluoroacetate involves its reactivity towards nucleophiles and electrophiles. The trifluoroacetate group is a good leaving group, making the compound susceptible to nucleophilic attack. The nitro group can participate in redox reactions, altering the electronic properties of the molecule and influencing its reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-4-nitrobenzyl acetate
- 3-Methyl-4-nitrobenzyl chloride
- 4-Nitrobenzyl trifluoroacetate
Uniqueness
3-Methyl-4-nitrobenzyl trifluoroacetate is unique due to the presence of both the nitro and trifluoroacetate groups. The trifluoroacetate group enhances the compound’s reactivity towards nucleophiles, while the nitro group provides additional sites for redox reactions. This combination of functional groups makes it a versatile reagent in organic synthesis and a valuable compound in scientific research.
Propiedades
Número CAS |
834885-00-6 |
|---|---|
Fórmula molecular |
C10H8F3NO4 |
Peso molecular |
263.17 g/mol |
Nombre IUPAC |
(3-methyl-4-nitrophenyl)methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H8F3NO4/c1-6-4-7(2-3-8(6)14(16)17)5-18-9(15)10(11,12)13/h2-4H,5H2,1H3 |
Clave InChI |
JCAIPHJWUBURHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)COC(=O)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(9-ethyl-9H-carbazol-3-YL)acetamide](/img/structure/B12024115.png)


![2-(4-Methyl-1-piperazinyl)-3-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12024129.png)



![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12024146.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12024153.png)
![3-methyl-N'-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12024159.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12024174.png)


![N-(4-fluorophenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12024189.png)
